2,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
Description
2,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is a halogenated benzamide derivative characterized by a 2,4-dichlorinated benzoyl group and a 3-chloro-4-methyl-substituted aniline moiety. The compound’s molecular formula is inferred as C₁₄H₁₀Cl₃NO (molecular weight: ~314.6 g/mol), based on structurally related compounds .
Properties
IUPAC Name |
2,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-4-10(7-12(8)16)18-14(19)11-5-3-9(15)6-13(11)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSEZBFRXNLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-chloro-4-methylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 2,4-dichlorobenzoic acid and 3-chloro-4-methylaniline.
Scientific Research Applications
2,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichloro-N-(4-chlorophenyl)benzamide Derivatives
Compounds 50–55 () feature a 2,4-dichlorobenzamide core with aminoalkyl or heterocyclic substituents (e.g., furan, thiophene) on the aniline nitrogen. These derivatives were synthesized as Trypanosoma brucei inhibitors, with 52 (N-(1-aminopropan-2-yl)-substituted) showing moderate activity (IC₅₀ ~1 µM) .
2,4-Dichloro-N-(2,2,2-trichloroethyl)benzamide-Thiadiazole Hybrid (Compound 4, )
This derivative incorporates a 1,3,4-thiadiazole ring linked to a trichloroethyl group. Molecular docking revealed a strong binding affinity for dihydrofolate reductase (DHFR; ΔG = −9.0 kcal/mol), facilitated by three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 . The thiadiazole moiety enhances rigidity and electronic interactions, unlike the target compound’s simpler methylphenyl group.
Substitutions on the Aniline Ring
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide ()
This analog replaces the 3-chloro-4-methyl group with a 5-chloro-2-methoxyphenyl moiety. Key physicochemical properties include:
N-(2,3-Dichlorophenyl)-4-(phenylsulfonyl)benzamide ()
The addition of a sulfonamide group at the para position increases hydrogen-bonding capacity and polar surface area (PSA: ~95 Ų), likely enhancing solubility but reducing blood-brain barrier penetration compared to the target compound .
Heterocyclic Hybrids
5-(Aminosulfonyl)-2,4-dichloro-N-thiazolylbenzamide (Y501-2006, )
This compound incorporates a thiazole ring substituted with a 2,4-dimethylphenyl group. While biological data are unavailable, the thiazole’s electron-rich nature may facilitate π-π stacking in enzyme active sites, a feature absent in the target compound .
Oxazolo-Pyrimidinyl Hybrid ()
Such modifications contrast with the target compound’s minimal substituents, highlighting a trade-off between specificity and synthetic complexity .
Tabulated Comparison of Key Compounds
Table 1. Structural and functional comparison of this compound with analogs.
Discussion of Structure-Activity Relationships (SAR)
- Halogenation : The 2,4-dichloro configuration on the benzamide ring is conserved across analogs, suggesting its role in hydrophobic interactions and metabolic stability.
- Aniline Substitutions : Electron-withdrawing groups (e.g., Cl, SO₂NH₂) enhance binding to enzymes like DHFR, while alkyl/alkoxy groups (e.g., Me, MeO) modulate solubility .
- Heterocyclic Additions : Thiadiazole or thiazole rings improve binding affinity through rigid geometry and electronic effects but may complicate synthesis .
Biological Activity
2,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the positioning of chlorine and methyl groups, influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains:
- Two chlorine atoms at the 2 and 4 positions on the benzamide ring.
- A chloro and a methyl group on the phenyl side chain.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Moderate |
The compound's mechanism involves inhibition of bacterial enzyme activity, which is critical for their survival. This is achieved by binding to specific active sites on enzymes, thereby blocking substrate access.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in various in vitro assays. Studies have shown that it can inhibit the proliferation of cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
The anticancer mechanism is primarily attributed to the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involving Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. SAR studies reveal that:
- The presence of electron-withdrawing groups like chlorine enhances potency.
- The positioning of substituents on the phenyl ring affects enzyme binding affinity and selectivity.
For example, compounds with para-substituted chlorines showed improved activity compared to meta-substituted analogs. This highlights the importance of molecular geometry in determining biological effects.
Case Studies
- Antiparasitic Activity : A study explored the efficacy of various benzamide derivatives against Trypanosoma brucei, identifying analogs similar to this compound with significant antiparasitic properties. These compounds exhibited selectivity over mammalian cells with low toxicity profiles .
- In Vivo Efficacy : In a murine model, derivatives of this compound were administered orally, showing effective reduction in tumor size without significant adverse effects on healthy tissues . This suggests potential for further development as an anticancer therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
